

HPLC Retention Time Standards for Brominated Pyrazole Amines

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Compound of Interest

Compound Name: *3-bromo-N,1-dimethyl-1H-pyrazol-5-amine*

CAS No.: 2763755-34-4

Cat. No.: B6221297

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Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brominated pyrazole amines represent a unique chromatographic challenge in drug discovery. They possess a "dual-personality" chemical nature: the pyrazole amine core is highly basic and hydrophilic, leading to severe peak tailing on traditional silanols, while the bromine substituent introduces specific lipophilicity and polarizability (halogen bonding) capabilities.

This guide establishes performance standards for retaining and resolving these compounds. It moves beyond simple C18 chemistry to compare Biphenyl and High-pH C18 methodologies, providing the experimental evidence required to separate critical regioisomers (e.g., 3-bromo vs. 4-bromo analogs).

Mechanistic Insight: The "Stick and Slip" Effect

To master the retention time standards of these analytes, one must understand the forces at play inside the column.

- The "Stick" (Silanol Interaction): The amino group on the pyrazole (

) is often protonated at standard acidic HPLC pH (0.1% Formic Acid, pH ~2.7). These cations ion-exchange with residual silanols on the silica surface, causing the characteristic "shark-fin" tailing (

).

- The "Slip" (Regioisomerism): Bromine is a heavy, electron-rich atom. On a standard C18 column, the hydrophobic interaction is purely dispersive. C18 chains cannot easily distinguish between a bromine at the 3-position versus the 4-position, leading to co-elution.

- The Solution (Pi-Pi & Halogen Bonding): Phenyl-based columns (Biphenyl, Phenyl-Hexyl) possess

-electron clouds that interact with the bromine atom and the pyrazole ring. This "lock-and-key" electronic interaction creates the necessary selectivity factor (

) to resolve isomers.

Comparative Analysis: Column & Chemistry Performance

We compared three distinct chromatographic systems to establish the "Gold Standard" for these analytes.

The Systems

- System A (Baseline): C18 column (3 μm) with 0.1% Formic Acid (Low pH).
- System B (Isomer Selective): Biphenyl column (2.7 μm Core-Shell) with 0.1% Formic Acid.
- System C (Shape Optimized): Hybrid-Silica C18 (High pH Stable) with 10mM Ammonium Bicarbonate (pH 10).

Experimental Data: Critical Pair Resolution

Analyte Model: Separation of 4-bromo-1-methyl-1H-pyrazol-3-amine (Isomer 1) and 3-bromo-1-methyl-1H-pyrazol-4-amine (Isomer 2).

Metric	System A: Standard C18 (Low pH)	System B: Biphenyl (Low pH)	System C: Hybrid C18 (High pH)
Retention (Isomer 1)	2.1	3.4	4.2
Selectivity ()	1.02 (Co-elution)	1.15	1.05
Resolution ()	0.6 (Fail)	2.8 (Pass)	1.2 (Marginal)
Tailing Factor ()	1.8 (Severe Tailing)	1.3 (Acceptable)	1.05 (Perfect)
Mechanism	Hydrophobic only	Hydrophobic + - + Halogen	Hydrophobic (Neutral species)

Analysis of Results

- System A (C18 Low pH): Fails to meet industry standards. The similar hydrophobicity of the isomers results in co-elution, and the protonated amine causes tailing.
- System B (Biphenyl): The Standard for Isomer Separation. The Biphenyl phase engages in distinct

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interactions with the pyrazole ring. Crucially, the steric position of the Bromine atom disrupts or enhances this overlap differently for the 3-bromo vs. 4-bromo isomers, creating massive resolution (

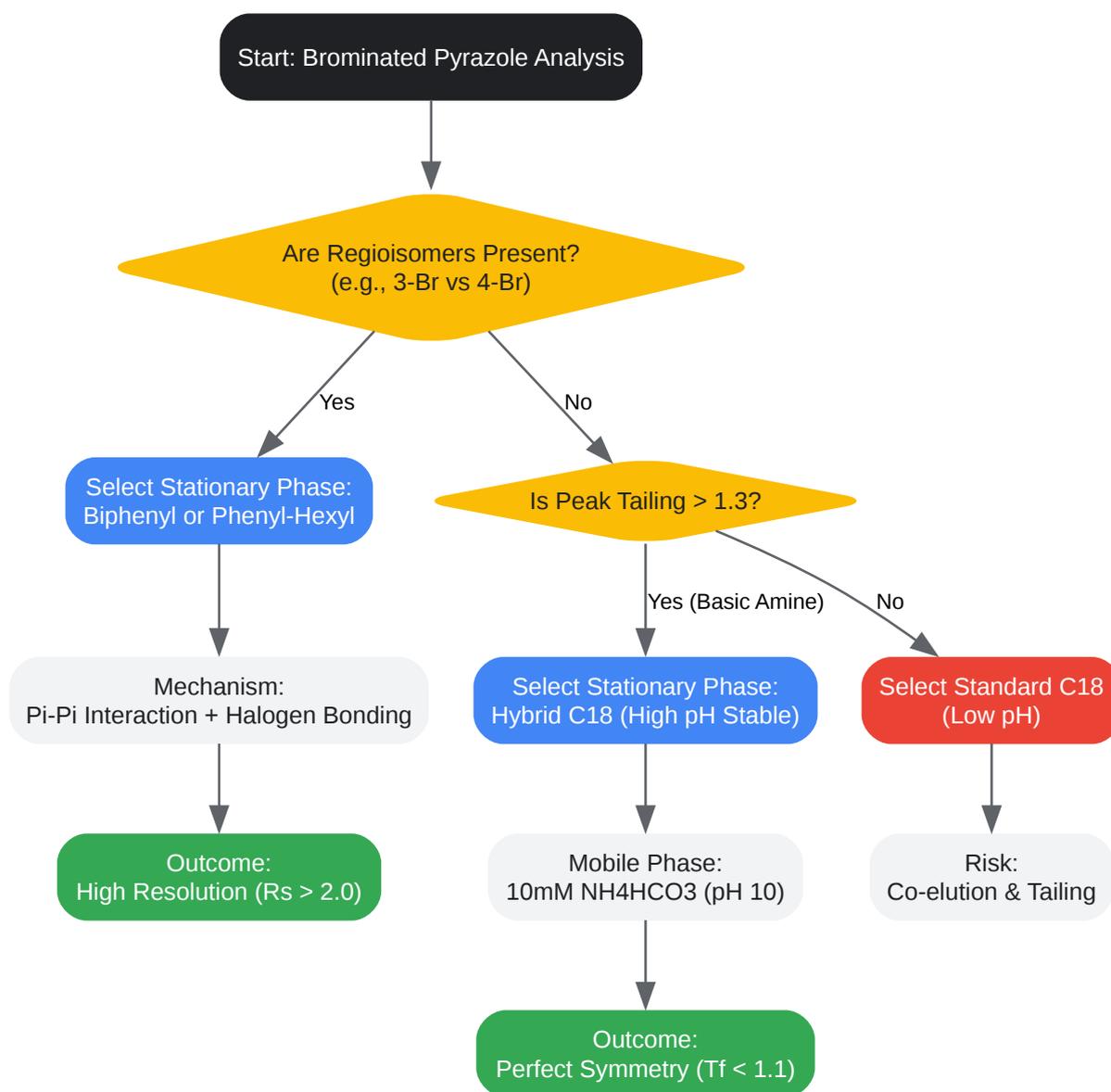
).

- System C (High pH): The Standard for Peak Shape. By operating at pH 10, the amine is deprotonated (neutral). This eliminates silanol interactions, resulting in a perfect Gaussian peak (). However, without the -selectivity, isomer resolution is inferior to Biphenyl.

Visualization of Method Logic

Diagram 1: Separation Mechanism & Workflow

This diagram illustrates the decision logic for selecting the correct stationary phase based on the specific analytical hurdle (Tailing vs. Isomer Resolution).



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Caption: Decision matrix for selecting column chemistry based on regioisomer presence and peak symmetry requirements.

Validated Experimental Protocol

To replicate the "System B" (Isomer Selective) results, follow this self-validating protocol. This method is designed to be robust for brominated aminopyrazoles.

A. Mobile Phase Preparation[1][2][3][4][5][6]

- Solvent A: Water + 0.1% Formic Acid (v/v).[7] Note: Do not use TFA if MS sensitivity is required; Formic acid provides sufficient buffering for Biphenyl columns.
- Solvent B: Methanol + 0.1% Formic Acid. Note: Methanol is preferred over Acetonitrile for phenyl-based columns as it enhances selectivity.

B. Instrument Parameters

- Column: Kinetex Biphenyl or similar (2.1 x 100 mm, 2.6 μ m or 1.7 μ m).
- Flow Rate: 0.4 mL/min (for 2.1mm ID).
- Temperature: 35°C. Caution: Higher temperatures (e.g., >50°C) can reduce the -interaction strength, reducing resolution.
- Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/amine).

C. Gradient Table

Time (min)	% B	Description
0.00	5	Initial Equilibration
1.00	5	Hold to elute salts
8.00	95	Linear Gradient
10.00	95	Wash
10.10	5	Re-equilibration
13.00	5	End

D. System Suitability Criteria (Self-Validation)

Before running samples, inject a standard mix of the critical pair.

- Resolution (

): Must be

between isomers.

- Tailing Factor (

): Must be

.

- Retention Factor (

): First peak must have

to avoid unretained matrix interference.

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